molecular formula C23H20ClN3OS B2729501 2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-56-8

2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No. B2729501
CAS RN: 688355-56-8
M. Wt: 421.94
InChI Key: XQRVMWUEJAHFGG-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, also known as CM-272, is a novel quinazolin-4-amine derivative that has shown promising results in scientific research. This compound has been synthesized and studied for its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including those related to "2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine," have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclization and etheration, yielding different derivatives with varying yields. The structures of these compounds are confirmed by techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis (Yan, Huang, & Zhang, 2013).

Biological Activities

Various quinazoline derivatives have been evaluated for their biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. Some derivatives have shown promising results in vitro against different bacterial and fungal strains (Patel, Patel, Patel, Shaikh, & Patel, 2010). Additionally, certain compounds have demonstrated significant anti-inflammatory and analgesic effects, with a notable reduction in ulcerogenic potential compared to standard drugs (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).

Antitumor Activity

Some quinazoline derivatives, including those with chlorophenylamino and methoxy groups, have been explored for their antitumor activity, showing potential efficacy against certain cancer cell lines in vitro (Gui-ping, 2012).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVMWUEJAHFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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